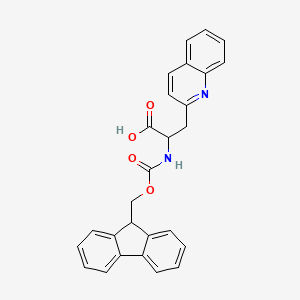

Fmoc-3-(2-quinolyl)-DL-alanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-quinolin-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N2O4/c30-26(31)25(15-18-14-13-17-7-1-6-12-24(17)28-18)29-27(32)33-16-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h1-14,23,25H,15-16H2,(H,29,32)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDOMHXAHHXHYMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402699 | |

| Record name | Fmoc-3-(2-quinolyl)-DL-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401514-70-3 | |

| Record name | Fmoc-3-(2-quinolyl)-DL-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-3-(2-quinolyl)-DL-alanine: Properties and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-3-(2-quinolyl)-DL-alanine is a synthetically derived, non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its utility in solid-phase peptide synthesis (SPPS). The incorporation of the quinoline moiety into peptide structures offers a unique opportunity to modulate their conformational properties, enhance biological activity, and improve metabolic stability, making this compound a valuable building block for the design of novel peptide-based therapeutics.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. The presence of the bulky, aromatic quinoline and fluorenylmethoxycarbonyl (Fmoc) groups significantly influences its physical and chemical characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₂₇H₂₂N₂O₄ | [1] |

| Molecular Weight | 438.48 g/mol | |

| CAS Number | 401514-70-3 | [1] |

| Appearance | White to off-white powder | [2] |

| Melting Point | D-enantiomer: 172-174 °C | [3] |

| Solubility | High solubility in common organic solvents | [3] |

| Purity | Typically ≥99% (HPLC) | [2] |

| Storage | Store at 0 - 8 °C |

Note on Stereoisomers:

-

Fmoc-3-(2-quinolyl)-L-alanine: CAS Number 214852-56-9[4]

-

Fmoc-3-(2-quinolyl)-D-alanine: CAS Number 214852-58-1[3]

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, FT-IR, Mass Spectrometry) for this compound is not widely available in the public domain. For reference, the following provides an overview of the expected spectral characteristics based on the analysis of its constituent parts and related molecules like Fmoc-Ala-OH.

-

¹H NMR: The proton NMR spectrum is expected to be complex. Characteristic signals would include those from the aromatic protons of the fluorenyl group (typically in the range of 7.2-7.8 ppm), the quinoline ring system, the α-proton of the alanine backbone, and the methylene protons of the Fmoc group. Due to the racemic nature of the DL-alanine, some peak broadening or splitting may be observed. For comparison, the ¹H NMR spectrum of Fmoc-Ala-OH shows characteristic peaks for the Fmoc group and the alanine methyl and alpha protons[5].

-

FT-IR: The infrared spectrum will be dominated by absorbances corresponding to the functional groups present. Key expected peaks include: N-H stretching of the carbamate, C=O stretching of the carboxylic acid and the carbamate, and aromatic C=C stretching from the fluorenyl and quinolyl rings. The spectrum of Fmoc-Ala-OH shows these characteristic peaks[6].

-

Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 439.16, corresponding to the protonated molecule. Fragmentation patterns would likely involve the loss of the Fmoc group (222.07 g/mol ) and subsequent fragmentation of the remaining quinolyl-alanine structure. Mass spectral data for the related Fmoc-L-α-alanine is available and shows a complex fragmentation pattern[7].

Synthesis of this compound

A plausible synthetic route for the unprotected amino acid involves the condensation of a suitable quinoline precursor with a protected glycine equivalent, followed by deprotection. For instance, a synthetic route to the related β-(3-quinolinyl)-α-alanine has been described involving the condensation of 2-chloro-3-chloromethylquinoline with diethyl acetamidomalonate[8]. A similar approach could likely be adapted for the 2-substituted isomer.

Once 3-(2-quinolyl)-DL-alanine is obtained, the introduction of the Fmoc protecting group is a standard procedure in peptide chemistry. This typically involves the reaction of the free amino acid with Fmoc-chloride or Fmoc-succinimidyl carbonate (Fmoc-OSu) under basic conditions.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS)[9]. The Fmoc protecting group allows for its seamless integration into the standard SPPS workflow.

General Protocol for Incorporation into a Peptide Chain

The following is a generalized protocol for the coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

1. Deprotection of the Resin-Bound Peptide:

-

The N-terminal Fmoc group of the growing peptide chain on the solid support is removed by treatment with a 20% solution of piperidine in DMF. This is typically a two-step process to ensure complete deprotection.

-

The resin is then thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

2. Activation and Coupling of this compound:

-

This compound is pre-activated in a separate vessel before being added to the deprotected resin.

-

Common activation methods include the use of a carbodiimide reagent such as N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma).

-

Alternatively, phosphonium-based reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or uronium-based reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) can be used for activation in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).

-

The activated this compound solution is then added to the resin, and the coupling reaction is allowed to proceed with agitation for a specified time, typically 1-2 hours[9][10].

3. Washing:

-

After the coupling reaction is complete, the resin is thoroughly washed with DMF to remove any unreacted reagents and byproducts.

This cycle of deprotection, activation/coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.

Workflow for Fmoc-SPPS using this compound

Caption: General workflow for the incorporation of this compound in SPPS.

Causality Behind Experimental Choices and Potential Challenges

-

Choice of Coupling Reagent: Due to the steric bulk of the quinoline moiety, a more potent activating agent such as HBTU or HATU may be preferable to ensure efficient and complete coupling, especially in sterically hindered sequences. The choice of coupling reagent can significantly impact the reaction rate and the potential for side reactions.

-

Coupling Time: The coupling time may need to be extended beyond the standard 1-2 hours to ensure complete incorporation of this bulky amino acid. Monitoring the reaction progress using a qualitative test such as the Kaiser test is highly recommended.

-

Solubility: While generally soluble in DMF, precipitation of this compound during the activation step or on the resin could be a potential issue, especially at high concentrations. If solubility issues arise, using NMP as the solvent or a mixture of DMF and a co-solvent like dichloromethane (DCM) may be beneficial[11][12].

-

Racemization: As with any amino acid coupling, there is a risk of racemization, particularly with prolonged activation times or the use of certain bases. The use of additives like HOBt or Oxyma helps to suppress this side reaction.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling the compound.

-

Inhalation: Avoid inhaling the powder. Handle in a well-ventilated area or in a fume hood.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for peptide chemists and drug discovery scientists. Its unique structural features offer the potential to create novel peptides with enhanced biological properties. While specific experimental data for this compound is somewhat limited in the public domain, this guide provides a solid foundation of its known chemical properties and a framework for its successful application in solid-phase peptide synthesis. As with any non-standard amino acid, empirical optimization of coupling conditions is crucial to ensure high-yield and high-purity synthesis of the target peptides.

References

- 1. This compound | C27H22N2O4 | CID 4384852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. FMOC-3-(2'-QUINOLYL)-D-ALANINE [chembk.com]

- 4. scbt.com [scbt.com]

- 5. FMOC-Ala-OH(35661-39-3) 1H NMR spectrum [chemicalbook.com]

- 6. FMOC-Ala-OH(35661-39-3) IR Spectrum [chemicalbook.com]

- 7. mzCloud – FMOC L alanine [mzcloud.org]

- 8. sjofsciences.com [sjofsciences.com]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis of Fmoc-3-(2-quinolyl)-DL-alanine

This guide provides a comprehensive, technically detailed overview for the synthesis of Fmoc-3-(2-quinolyl)-DL-alanine, a valuable unnatural amino acid for peptide synthesis and drug discovery. The narrative emphasizes the chemical rationale behind the chosen synthetic route, ensuring that researchers, scientists, and drug development professionals can not only replicate the procedure but also understand the underlying principles for potential adaptation and troubleshooting.

Strategic Overview: A Two-Stage Synthetic Approach

The synthesis of this compound is most effectively accomplished through a robust two-stage process. This strategy is predicated on established and reliable organic chemistry transformations, ensuring high yields and purity of the final product.

-

Stage 1: Synthesis of the Amino Acid Core. The initial and most critical stage involves the construction of the unnatural amino acid, 3-(2-quinolyl)-DL-alanine. For this, the diethyl acetamidomalonate synthesis is the method of choice. This classical approach is exceptionally reliable for preparing a wide array of racemic α-amino acids by alkylating diethyl acetamidomalonate with a suitable halide, followed by hydrolysis and decarboxylation.[1] Its successful application for the synthesis of the analogous β-(3-quinolinyl)-α-alanine provides a strong precedent for this strategy.[2]

-

Stage 2: N-terminal Fmoc Protection. With the core amino acid in hand, the second stage involves the protection of the α-amino group with the fluorenylmethoxycarbonyl (Fmoc) group. This is a standard procedure in peptide chemistry, rendering the amino acid suitable for solid-phase peptide synthesis (SPPS).[3] The Fmoc group is stable to a wide range of reagents but can be selectively cleaved under mild basic conditions, typically with piperidine, making it an ideal orthogonal protecting group.[3]

The overall synthetic workflow is depicted below.

Caption: Overall two-stage workflow for the synthesis of this compound.

Stage 1: Synthesis of 3-(2-quinolyl)-DL-alanine

This stage focuses on constructing the core amino acid structure via the acetamidomalonate pathway. This method builds the carbon skeleton and introduces the amine and carboxylic acid functionalities in a single, efficient sequence.

Principle and Rationale

The core of this synthesis is a nucleophilic substitution reaction. Diethyl acetamidomalonate is deprotonated at the α-carbon using a suitable base to form a soft, resonance-stabilized enolate.[4] This enolate is an excellent nucleophile for an S_N2 reaction with an electrophilic alkyl halide, in this case, 2-(bromomethyl)quinoline.[5] The acetamido and diester groups serve as precursors to the final amine and carboxyl functionalities, which are unmasked in the final hydrolysis and decarboxylation step.[1]

Reagents and Materials

| Reagent/Material | Formula | M.W. ( g/mol ) | Purpose/Role | Supplier Example |

| 2-(Bromomethyl)quinoline | C₁₀H₈BrN | 222.08 | Alkylating Agent | Santa Cruz Biotechnology |

| Diethyl acetamidomalonate | C₉H₁₅NO₅ | 217.22 | Amino Acid Precursor | Sigma-Aldrich |

| Sodium Ethoxide (NaOEt) | C₂H₅NaO | 68.05 | Base | Sigma-Aldrich |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | Solvent | Fisher Scientific |

| Hydrochloric Acid (conc.) | HCl | 36.46 | Hydrolysis/Decarboxylation | VWR |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Extraction Solvent | VWR |

| Anhydrous MgSO₄ / Na₂SO₄ | - | - | Drying Agent | Sigma-Aldrich |

Detailed Experimental Protocol

2.3.1 Step 1: Alkylation of Diethyl Acetamidomalonate

-

Preparation: To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 250 mL of absolute ethanol.

-

Base Addition: Carefully add sodium ethoxide (1.1 equivalents) to the ethanol at room temperature with stirring until fully dissolved. Causality: Sodium ethoxide is a strong, non-nucleophilic base (in ethanol) that effectively deprotonates the α-carbon of the malonate ester to form the reactive enolate.[4]

-

Malonate Addition: Add diethyl acetamidomalonate (1.0 equivalent) to the sodium ethoxide solution. Stir the mixture for 30 minutes at room temperature. The solution should become clear as the enolate forms.

-

Alkylation: Add a solution of 2-(bromomethyl)quinoline (1.0 equivalent) in 50 mL of absolute ethanol dropwise over 30 minutes.[5]

-

Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Evaporate the ethanol under reduced pressure. To the resulting residue, add 200 mL of water and extract with diethyl ether (3 x 100 mL).

-

Purification (Intermediate): Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude diethyl 2-acetamido-2-(quinolin-2-ylmethyl)malonate as an oil or solid. This intermediate can be purified further by column chromatography on silica gel if necessary.

Caption: Mechanism of the S_N2 alkylation of the diethyl acetamidomalonate enolate.

2.3.2 Step 2: Acid Hydrolysis and Decarboxylation

-

Hydrolysis: Transfer the crude diethyl 2-acetamido-2-(quinolin-2-ylmethyl)malonate to a round-bottom flask. Add 6M hydrochloric acid (a significant excess, e.g., 10-15 mL per gram of intermediate).

-

Reaction: Heat the mixture to reflux (approx. 110 °C) for 6-8 hours. Causality: The strong acidic conditions and high temperature concurrently hydrolyze the two ester groups to carboxylic acids and the acetamide group to a primary amine. The resulting β-dicarboxylic acid intermediate is unstable and readily decarboxylates upon heating to yield the final amino acid.

-

Isolation: Cool the reaction mixture in an ice bath. The product, 3-(2-quinolyl)-DL-alanine hydrochloride, may precipitate. If so, collect the solid by vacuum filtration. If not, evaporate the solution to dryness under reduced pressure.

-

Purification: The crude amino acid hydrochloride can be purified by recrystallization from an ethanol/water mixture. To obtain the free amino acid (zwitterion), dissolve the hydrochloride salt in a minimum amount of water and adjust the pH to the isoelectric point (typically pH 5-6) with a base like dilute ammonium hydroxide. The zwitterionic amino acid will precipitate and can be collected by filtration, washed with cold water, then ethanol, and dried under vacuum.

Characterization of 3-(2-quinolyl)-DL-alanine

The identity and purity of the synthesized amino acid should be confirmed before proceeding.

-

¹H NMR: Expect characteristic signals for the quinoline ring protons, a multiplet for the α-proton, and two diastereotopic protons for the β-methylene group.

-

Mass Spectrometry: The molecular ion peak should correspond to the calculated mass (C₁₂H₁₂N₂O₂, M.W. 216.24).[6][7]

-

Purity (HPLC): Reversed-phase HPLC can be used to assess the purity of the final product.

Stage 2: Nα-Fmoc Protection

This stage converts the free amino acid into a derivative suitable for peptide synthesis by protecting the nucleophilic α-amino group.

Principle and Rationale

The N-Fmoc protection is an acylation reaction. The free amino group of 3-(2-quinolyl)-DL-alanine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the Fmoc-reagent (either Fmoc-Cl or Fmoc-OSu). The reaction is performed under basic conditions to deprotonate the ammonium group of the amino acid, generating the more nucleophilic free amine, and to neutralize the acidic byproduct (HCl or N-hydroxysuccinimide).[3] Dioxane/water is a common solvent system as it dissolves both the polar amino acid and the nonpolar Fmoc reagent.

Reagents and Materials

| Reagent/Material | Formula | M.W. ( g/mol ) | Purpose/Role | Supplier Example |

| 3-(2-quinolyl)-DL-alanine | C₁₂H₁₂N₂O₂ | 216.24 | Substrate | Synthesized in Stage 1 |

| Fmoc-OSu | C₁₉H₁₅NO₅ | 337.33 | Fmoc Reagent | BenchChem |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Base | Sigma-Aldrich |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Organic Solvent | VWR |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction Solvent | VWR |

| Hexane | C₆H₁₄ | 86.18 | Recrystallization Solvent | VWR |

| Dilute HCl | HCl | 36.46 | Acid for Precipitation | VWR |

Detailed Experimental Protocol

-

Dissolution: Dissolve 3-(2-quinolyl)-DL-alanine (1.0 equivalent) in a 10% aqueous sodium bicarbonate solution in an Erlenmeyer flask.

-

Fmoc Reagent Addition: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane. Add the Fmoc-OSu solution dropwise to the vigorously stirring amino acid solution at room temperature. Causality: Fmoc-OSu is often preferred over Fmoc-Cl as it is more stable and the N-hydroxysuccinimide byproduct is more easily removed during work-up.[3]

-

Reaction: Allow the reaction to stir at room temperature for 8-12 hours. The mixture may appear cloudy.

-

Work-up: Dilute the reaction mixture with water (approx. 2 volumes). Wash the aqueous solution with diethyl ether (2 x 1 volume) to remove unreacted Fmoc-OSu and the dibenzofulvene byproduct.

-

Precipitation: Transfer the aqueous layer to a beaker and cool in an ice bath. With vigorous stirring, acidify the solution to pH 2-3 by the slow addition of 1M HCl. A white precipitate of this compound will form.

-

Isolation: Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration.

-

Purification: Wash the filter cake with cold water until the washings are neutral to pH paper. The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the pure product. Dry the final product under vacuum.

Characterization of this compound

-

¹H NMR: In addition to the amino acid signals, expect characteristic peaks for the fluorenyl group protons between 7.2 and 7.8 ppm, and signals for the methylene and methine protons of the fluorenylmethoxy group.

-

Mass Spectrometry: The molecular ion peak should correspond to the calculated mass (C₂₇H₂₂N₂O₄, M.W. 438.48).[3]

-

Melting Point: Compare the observed melting point with literature values (if available) as an indicator of purity.

-

Purity (HPLC): Purity should be assessed by RP-HPLC, which is critical for its use in peptide synthesis.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

-

Reagent Handling: Sodium ethoxide is highly reactive with water and moisture; handle under an inert atmosphere. 2-(Bromomethyl)quinoline is a lachrymator and irritant. Concentrated acids are corrosive. Dioxane is a potential carcinogen. Consult the Safety Data Sheet (SDS) for each reagent before use.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The two-stage synthesis pathway described provides a reliable and scalable method for producing high-purity this compound. By leveraging the classical acetamidomalonate synthesis for the core amino acid construction and employing standard Fmoc-protection chemistry, this guide offers a validated framework for researchers to access this valuable building block for advanced peptide design and drug development programs. The key to success lies in careful execution of the experimental procedures, diligent monitoring of reaction progress, and thorough characterization of the intermediate and final products.

References

- 1. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]

- 2. sjofsciences.com [sjofsciences.com]

- 3. This compound | C27H22N2O4 | CID 4384852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Solved OH CH,CNHCCO,CH.CH CO CH.CH diethyl acetamidomalonate | Chegg.com [chegg.com]

- 5. scbt.com [scbt.com]

- 6. 3-(2-Quinolyl)-DL-alanine | C12H12N2O2 | CID 4587030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-(2-QUINOLYL)-DL-ALANINE [chemicalbook.com]

Introduction: The Strategic Value of Non-Canonical Amino Acids

An In-depth Technical Guide to Fmoc-3-(2-quinolyl)-DL-alanine

In the landscape of modern drug development and peptide science, the incorporation of non-canonical amino acids (ncAAs) into peptide chains is a cornerstone of innovation. These unique building blocks offer a strategic advantage over their proteinogenic counterparts by enabling the design of peptidomimetics with enhanced stability, novel structural conformations, and tailored biological activities. This compound is a prime example of such a strategic molecule. It combines three key structural features: the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group, essential for modern solid-phase peptide synthesis (SPPS)[1][2]; a rigid and functional quinoline moiety ; and a chiral alanine backbone.

The quinoline group is of particular interest as it can enhance the bioactivity of peptide-based drugs and is a known pharmacophore in medicinal chemistry.[3][4] Its presence can introduce favorable π-π stacking interactions, improve receptor binding affinity, and even serve as a fluorescent probe for biological imaging.[3] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the structure, properties, and detailed characterization of this compound, establishing a framework for its confident application in research and development.

Part 1: Molecular Structure and Physicochemical Properties

The foundational step in utilizing any chemical building block is a thorough understanding of its structure and inherent properties. This compound is a derivative of alanine where a hydrogen on the β-carbon is substituted with a quinolin-2-yl group. The α-amino group is protected with the Fmoc moiety.

References

Fmoc-3-(2-quinolyl)-DL-alanine: A Technical Guide for Advanced Peptide Synthesis and Drug Discovery

Abstract

This technical guide provides a comprehensive overview of Fmoc-3-(2-quinolyl)-DL-alanine, an unnatural amino acid with significant potential in peptide chemistry and drug development. The unique properties imparted by the quinoline side chain, including intrinsic fluorescence and metal-chelating capabilities, make it a valuable tool for researchers and scientists. This document details the synthesis, characterization, and strategic applications of this versatile building block, with a focus on its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS). We present field-proven insights and detailed protocols to enable its effective utilization in the design of novel bioactive peptides, fluorescent probes, and targeted therapeutics.

Introduction: The Advent of Unnatural Amino Acids in Peptide Science

The repertoire of the 20 proteinogenic amino acids, while foundational to life, represents only a fraction of the chemical diversity achievable in peptide structures. The incorporation of unnatural amino acids (UAAs) has emerged as a powerful strategy to expand the functional and structural landscape of peptides.[1][2] These synthetic building blocks can introduce novel functionalities, enhance proteolytic stability, and constrain peptide conformation, thereby improving their therapeutic potential.[3][4]

This compound (Fmoc-QAla) is one such UAA that has garnered interest for its unique quinoline side chain. The quinoline moiety is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological activities.[5] Its incorporation into a peptide backbone introduces a bulky, aromatic, and heteroatomic side chain that can profoundly influence peptide structure and function. This guide will explore the multifaceted utility of Fmoc-QAla, from its synthesis to its application in cutting-edge research.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of Fmoc-QAla is essential for its effective application. The key properties are summarized in the table below.

| Property | Value | Source |

| Synonyms | Fmoc-L-Ala(2'-quinolyl)-OH, Fmoc-(S)-2-Amino-3-quinolin-2-yl-propionic acid | [3] |

| CAS Number | 214852-56-9 | [3] |

| Molecular Formula | C₂₇H₂₂N₂O₄ | [3] |

| Molecular Weight | 438.5 g/mol | [3] |

| Appearance | White or off-white to pale yellow powder | [3] |

| Purity | ≥ 99% (HPLC) | [3] |

| Storage Conditions | 0 - 8 °C | [3] |

Synthesis of this compound

The synthesis of Fmoc-QAla can be achieved through a multi-step process, starting from commercially available precursors. A general synthetic route is outlined below. The synthesis of azido amino acids, which can be precursors to other functionalized amino acids, often involves the activation of a hydroxyl group followed by substitution with sodium azide.[6] A similar strategy can be adapted for the synthesis of Fmoc-QAla.

Diagram: Synthetic Pathway for this compound

References

- 1. Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05745K [pubs.rsc.org]

- 2. Frontiers | The Benefits of Unnatural Amino Acid Incorporation as Protein Labels for Single Molecule Localization Microscopy [frontiersin.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Photophysical properties of dipeptides containing substituted 3-(quinoxalin-6-yl) alanine. Spectroscopic studies and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Properties of Fmoc-3-(2-quinolyl)-DL-alanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-3-(2-quinolyl)-DL-alanine is a synthetic amino acid derivative of significant interest in peptide chemistry and drug discovery. The incorporation of a quinoline moiety onto the alanine side chain introduces unique fluorescent properties, rendering it a valuable tool for probing peptide structure, dynamics, and interactions. The N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group, essential for solid-phase peptide synthesis, also contributes to the overall spectroscopic signature of the molecule. This guide provides a comprehensive overview of the spectroscopic properties of this compound, blending theoretical principles with practical experimental protocols for its characterization. We will delve into its absorbance and fluorescence characteristics, the influence of the local environment on its photophysics, and methodologies for the precise determination of its key spectroscopic parameters. This document is intended to serve as a valuable resource for researchers aiming to leverage the unique spectroscopic attributes of this versatile amino acid analog in their scientific endeavors.

Introduction: A Molecule of Dual Functionality

This compound is a non-canonical amino acid that marries the utility of a workhorse protecting group in peptide synthesis with the power of a fluorescent reporter group.[1][2] This dual nature makes it a highly attractive building block for the creation of peptides and peptidomimetics with built-in analytical capabilities.

1.1. Chemical Identity

-

Systematic Name: N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-(2-quinolinyl)-DL-alanine

-

Common Synonyms: Fmoc-DL-Ala(2-quinolyl)-OH, Fmoc-β-(2-quinolyl)-DL-Ala-OH[3][4]

-

CAS Numbers:

The molecule consists of three key components: the alanine backbone, the Fmoc protecting group attached to the alpha-amino group, and the 2-quinolyl group attached to the beta-carbon of the side chain.

1.2. A Union of Peptide Synthesis and Fluorescence Spectroscopy

The Fmoc group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base-lability which allows for iterative, controlled peptide chain elongation under mild conditions.[7] Its presence enables the straightforward incorporation of 3-(2-quinolyl)-alanine into a desired peptide sequence using automated synthesizers.[8]

The quinoline moiety is a well-established fluorophore.[9][10] Its aromatic, heterocyclic structure gives rise to intrinsic fluorescence, which can be sensitive to the polarity of its local environment.[11][12] This property allows the amino acid to function as a localized probe, reporting on conformational changes, binding events, or the hydrophobicity of its surroundings within a larger peptide or protein structure.

The Spectroscopic Signature: A Tale of Two Chromophores

The overall spectroscopic profile of this compound is a composite of the contributions from its two primary chromophores: the fluorenyl group of the Fmoc moiety and the quinoline ring system.

2.1. The Contribution of the Fmoc Group

The fluorenyl group possesses a distinct UV absorbance profile, typically characterized by a strong absorption band around 300 nm.[7] This property is routinely exploited in SPPS to monitor the deprotection step; the cleavage of the Fmoc group releases dibenzofulvene, which forms a piperidine adduct with a strong absorbance, allowing for the quantification of the deprotection reaction's completeness.[7][13] While the Fmoc group itself is not strongly fluorescent, its absorbance spectrum can overlap with the excitation spectrum of other fluorophores, a consideration in Förster Resonance Energy Transfer (FRET) experiments.

2.2. The Luminescence of the Quinolyl Moiety

Quinoline and its derivatives are known to absorb light in the UV region, typically with multiple bands.[14][15] Upon excitation, they can emit light in the blue region of the visible spectrum.[14] The exact absorption and emission maxima are highly dependent on the substitution pattern and the solvent environment.[11][16]

-

Solvatochromism: The fluorescence of quinoline derivatives often exhibits solvatochromism, meaning the emission wavelength shifts in response to the polarity of the solvent.[11] This is a powerful feature, as it allows the amino acid, when incorporated into a peptide, to report on the local environment's polarity.

-

pH Sensitivity: The nitrogen atom in the quinoline ring can be protonated, which can significantly alter the spectroscopic properties.[12] This can lead to changes in both absorbance and fluorescence intensity, making the quinolyl moiety a potential pH sensor within a defined range.[12]

2.3. The Combined Spectroscopic Profile

The absorbance spectrum of this compound is expected to be a superposition of the Fmoc and quinolyl absorbances. The fluorescence emission, however, will be dominated by the quinoline moiety, as it is the primary fluorophore. The excitation spectrum for this emission should correspond to the absorbance bands of the quinoline portion of the molecule.

Experimental Characterization: A Practical Guide

To fully leverage the capabilities of this compound, a thorough experimental characterization of its spectroscopic properties is essential. The following section provides detailed protocols for these measurements.

3.1. UV-Visible Absorbance Spectroscopy

3.1.1. Objective: To determine the wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) of this compound.

3.1.2. Rationale: Molar absorptivity is a quantitative measure of how strongly a chemical species absorbs light at a given wavelength. Its determination is crucial for preparing solutions of known concentration and is a prerequisite for accurate quantum yield measurements.

3.1.3. Materials and Reagents:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or a buffered aqueous solution)

-

Calibrated UV-Visible spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Analytical balance

3.1.4. Step-by-Step Protocol:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a concentrated stock solution (e.g., 1 mM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations spanning a range that gives absorbance values between 0.1 and 1.0.

-

Spectrophotometer Setup: Blank the spectrophotometer using the same solvent as used for the sample solutions.

-

Absorbance Measurement: Record the absorbance spectrum for each dilution over a relevant wavelength range (e.g., 220 nm to 450 nm).

-

Data Analysis:

-

Identify the λmax values from the spectra.

-

For each λmax, plot a graph of absorbance versus concentration.

-

Perform a linear regression on the data. According to the Beer-Lambert law (A = εcl), the slope of the line will be the molar absorptivity (ε) in M⁻¹cm⁻¹.

-

3.1.5. Workflow Diagram:

Caption: Workflow for determining molar absorptivity.

3.2. Fluorescence Spectroscopy

3.2.1. Objective: To determine the optimal excitation (λex) and emission (λem) wavelengths.

3.2.2. Rationale: Identifying the peak excitation and emission wavelengths is fundamental for all fluorescence-based applications, ensuring maximum signal intensity and sensitivity.

3.2.3. Materials and Reagents:

-

A dilute solution of this compound (absorbance < 0.1 at the excitation wavelength)

-

Spectroscopic grade solvent

-

Calibrated spectrofluorometer

-

Quartz fluorescence cuvettes

3.2.4. Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in the desired solvent.

-

Emission Spectrum:

-

Set the spectrofluorometer to an excitation wavelength corresponding to one of the absorbance maxima determined previously.

-

Scan a range of emission wavelengths (e.g., from λex + 20 nm to 600 nm).

-

The peak of this spectrum is the λem.

-

-

Excitation Spectrum:

-

Set the emission monochromator to the λem determined in the previous step.

-

Scan a range of excitation wavelengths (e.g., 250 nm to λem - 20 nm).

-

The resulting spectrum should resemble the absorbance spectrum and will confirm the optimal λex.

-

3.2.5. Workflow Diagram:

Caption: Workflow for determining excitation and emission maxima.

3.3. Fluorescence Quantum Yield (ΦF) Determination

3.3.1. Objective: To quantify the efficiency of the fluorescence process.

3.3.2. Rationale: The fluorescence quantum yield is the ratio of photons emitted to photons absorbed and is a critical parameter for evaluating the performance of a fluorophore.[17] The comparative method, using a well-characterized standard, is a widely accepted and accessible approach.[18][19]

3.3.3. Materials and Reagents:

-

Solutions of this compound of varying concentrations (with absorbance < 0.1)

-

A suitable fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)[20]

-

Spectroscopic grade solvents for both sample and standard

-

UV-Visible spectrophotometer and spectrofluorometer

3.3.4. Step-by-Step Protocol:

-

Standard Selection: Choose a standard that absorbs and emits in a similar spectral region to the sample. Quinine sulfate is a common choice for blue-emitting fluorophores.

-

Absorbance Measurements: Prepare a series of five dilutions for both the sample and the standard. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to minimize inner filter effects. Record the absorbance of each solution.

-

Fluorescence Measurements:

-

Using the same excitation wavelength, record the fluorescence emission spectrum for each of the sample and standard solutions.

-

Ensure that all instrument settings (e.g., slit widths) are identical for all measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Determine the slope of the resulting straight lines for both plots.

-

3.3.5. Calculation:

The quantum yield of the sample (Φsample) is calculated using the following equation:

Φsample = Φstd * (Slopesample / Slopestd) * (η²sample / η²std)

Where:

-

Φstd is the quantum yield of the standard.

-

Slopesample and Slopestd are the gradients from the plots of integrated fluorescence intensity vs. absorbance.

-

ηsample and ηstd are the refractive indices of the solvents used for the sample and standard, respectively.

3.3.6. Workflow Diagram:

Caption: Workflow for comparative quantum yield determination.

Anticipated Spectroscopic Data and Applications

4.1. Predicted Spectroscopic Parameters

| Parameter | Predicted Value/Range | Notes |

| Absorbance Maxima (λmax) | ~265 nm, ~300 nm, ~315 nm | Contributions from both the Fmoc group (~300 nm) and the quinoline ring (~265, 315 nm).[7][14] |

| Emission Maximum (λem) | 400 - 480 nm | Dependent on solvent polarity. Emission is expected in the blue region of the spectrum.[14][16] |

| Stokes Shift | 70 - 100 nm | A reasonable estimate for quinoline derivatives, providing good separation between excitation and emission.[14] |

| Quantum Yield (ΦF) | 0.05 - 0.30 | Highly dependent on the solvent and local environment. Could be higher in non-polar environments.[11] |

| Molar Absorptivity (ε) | 5,000 - 20,000 M⁻¹cm⁻¹ | A typical range for aromatic systems of this nature. |

4.2. Applications in Research and Development

The unique spectroscopic properties of this compound open up a wide array of applications for researchers and drug developers:

-

Probing Peptide Conformation: When incorporated into a peptide, changes in the fluorescence emission (intensity or wavelength) can signal conformational changes, such as folding or unfolding.

-

Studying Peptide-Protein Interactions: The quinoline fluorescence can be used to monitor the binding of the peptide to a target protein or other biomolecule. Changes in the local environment upon binding will be reflected in the fluorescence signal.

-

FRET-based Assays: The quinoline moiety can serve as either a donor or an acceptor in FRET pairs to measure distances and study dynamic processes in real-time.

-

High-Throughput Screening: The fluorescence of peptides containing this amino acid can be utilized in high-throughput screening assays to identify binding partners or inhibitors.

-

Cellular Imaging: Peptides containing this fluorophore could potentially be used for live-cell imaging to visualize their localization and trafficking.

Conclusion

This compound stands out as a powerful tool in the peptide scientist's arsenal. It elegantly combines the practical necessity of the Fmoc protecting group for synthesis with the sophisticated analytical capabilities of an environmentally sensitive fluorophore. By understanding and characterizing its core spectroscopic properties through the methodologies outlined in this guide, researchers can unlock its full potential to create novel peptide-based tools and therapeutics, advancing our understanding of complex biological systems.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. 3-(2-Quinolyl)-DL-alanine | C12H12N2O2 | CID 4587030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Fmoc-3-(2-quinolyl)-D-alanine - Amerigo Scientific [amerigoscientific.com]

- 6. chembk.com [chembk.com]

- 7. chempep.com [chempep.com]

- 8. Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03654A [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D [pubs.rsc.org]

- 13. Fmoc Test Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. chem.uci.edu [chem.uci.edu]

- 19. Making sure you're not a bot! [opus4.kobv.de]

- 20. A New Pyrroloquinoline-Derivative-Based Fluorescent Probe for the Selective Detection and Cell Imaging of Lysine - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of Fmoc-3-(2-quinolyl)-DL-alanine: A Methodological Whitepaper

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-3-(2-quinolyl)-DL-alanine is a specialized amino acid derivative with significant potential in peptide synthesis and drug discovery, owing to the unique properties of the quinoline moiety. However, its successful application, particularly in Solid-Phase Peptide Synthesis (SPPS), is fundamentally dependent on its solubility characteristics in relevant solvent systems. Poor solubility can lead to significant challenges, including incomplete coupling reactions, peptide aggregation, and ultimately, low purity and yield of the target molecule.[1][2] This guide provides a comprehensive framework for understanding and determining the solubility of this compound. Rather than presenting a simple data table, we offer a detailed methodological approach, empowering researchers to generate reliable, in-house solubility data under their specific experimental conditions. We will explore the theoretical physicochemical factors governing solubility and provide a robust, step-by-step protocol for equilibrium solubility determination via the saturation shake-flask method, coupled with HPLC-UV analysis.

Introduction: The Critical Role of Solubility in Synthesis and Discovery

The incorporation of non-canonical amino acids like this compound is a key strategy for developing novel peptides with enhanced biological activity and stability. The quinoline group, a heterocyclic aromatic structure, is found in numerous pharmacologically active compounds and can impart unique conformational constraints and interaction potentials.[3][4] However, the very features that make this molecule attractive also define its physicochemical behavior.

The compound's structure is dominated by two large, hydrophobic moieties: the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and the quinoline side chain.[5][6] While the Fmoc group is essential for the SPPS workflow, its hydrophobicity can negatively impact the solubility of the amino acid derivative.[5] This makes understanding its behavior in common SPPS solvents—such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO)—a prerequisite for successful synthesis.[][8][9] In drug discovery, solubility is a paramount parameter that influences everything from initial bioassays to formulation and bioavailability.[10][11]

This document serves as a practical guide to systematically evaluating the solubility of this compound, ensuring that experimental design is built on a foundation of robust physical chemistry.

Theoretical Considerations: Predicting Solubility Behavior

A qualitative prediction of solubility can be derived from the compound's constituent parts:

-

Fmoc Group: This large, nonpolar group significantly increases the hydrophobicity of the amino acid. While Fmoc-protected amino acids are generally designed to be soluble in polar aprotic solvents like DMF, their solubility in less polar solvents (like Dichloromethane, DCM) or protic solvents (like water or alcohols) is expected to be low.[5][8]

-

Quinoline Side Chain: Quinoline itself is a weakly basic, aromatic heterocycle. It is sparingly soluble in cold water but dissolves readily in most organic solvents.[4][12] Its presence further contributes to the overall nonpolar character of the molecule.

-

DL-Alanine Backbone: The core amino acid provides a polar carboxyl group and an amide linkage, which can participate in hydrogen bonding. However, these features are largely overshadowed by the bulky, hydrophobic Fmoc and quinoline groups.

Hypothesis: Based on this analysis, this compound is predicted to have the highest solubility in polar aprotic solvents capable of disrupting π-π stacking interactions and solvating the large aromatic systems. Its solubility in aqueous or highly polar protic solvents is expected to be negligible.

Experimental Determination of Equilibrium Solubility

To obtain reliable, quantitative data, the Saturation Shake-Flask Method is the gold standard for determining equilibrium solubility.[10][13] This method measures the maximum concentration of a compound that can dissolve in a solvent at a specific temperature when the solution is in equilibrium with the solid compound.[14] Adherence to Good Laboratory Practices (GLP) is crucial for ensuring the accuracy and reproducibility of the results.[15][16][17]

Diagram: Workflow for Equilibrium Solubility Determination

Caption: Experimental workflow for the shake-flask solubility protocol.

Detailed Step-by-Step Protocol

A. Materials and Equipment:

-

This compound (high purity, ≥98%)

-

Analytical-grade solvents (e.g., DMF, NMP, DMSO, DCM, Acetonitrile, Methanol, Water)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Thermostatic shaker/incubator

-

Benchtop centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV-Vis detector.[18]

B. Procedure:

-

Preparation of Solutions:

-

Accurately weigh an amount of this compound into a glass vial that is known to be in excess of its expected solubility (e.g., 20-50 mg). Prepare triplicate vials for each solvent to be tested.

-

Using a calibrated pipette, add a precise volume of the test solvent (e.g., 1.0 mL) to each vial.

-

Tightly seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached. A duration of 24 to 72 hours is typical.[13] Key parameters like temperature and sedimentation time can strongly influence results.[15][16]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the controlled temperature for a short period to allow for initial sedimentation.

-

Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the excess, undissolved solid.

-

Carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter appropriate for the solvent. This step is critical to remove any remaining microscopic particles.[14]

-

-

Quantification via HPLC-UV:

-

Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the test solvent.

-

Sample Preparation: Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the standard curve.

-

Analysis: Inject the standards and the diluted sample onto the HPLC system. The Fmoc group has a strong UV absorbance around 266 nm, which is ideal for detection.[5]

-

Calculation: Determine the concentration of the diluted sample by comparing its peak area to the standard curve. Calculate the original concentration in the saturated supernatant by accounting for the dilution factor.

-

Data Presentation and Interpretation

All quantitative solubility data should be compiled into a structured table for clear comparison. This allows researchers to quickly identify the most suitable solvents for their specific application, whether it be for preparing concentrated stock solutions for SPPS or for formulation development.

Table 1: Template for Reporting Solubility of this compound at 25°C

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mM) | Observations |

| N,N-Dimethylformamide (DMF) | 6.4 | Experimental Value | Calculated Value | e.g., Clear solution |

| N-Methyl-2-pyrrolidone (NMP) | 6.5 | Experimental Value | Calculated Value | e.g., Clear solution |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Experimental Value | Calculated Value | e.g., May require sonication |

| Dichloromethane (DCM) | 3.1 | Experimental Value | Calculated Value | e.g., Sparingly soluble |

| Acetonitrile (ACN) | 5.8 | Experimental Value | Calculated Value | |

| Methanol (MeOH) | 5.1 | Experimental Value | Calculated Value | |

| Water | 10.2 | Experimental Value | Calculated Value | e.g., Practically insoluble |

Molecular Weight of this compound: 438.48 g/mol

Diagram: Factors Influencing Solubility Measurement

Caption: Key factors influencing the accuracy of solubility data.

Conclusion

While specific public data on the solubility of this compound is scarce, its chemical structure strongly suggests good solubility in polar aprotic solvents commonly used in peptide synthesis. This guide provides the necessary theoretical background and a detailed, field-proven experimental protocol to empower researchers to determine this critical parameter with high confidence. By systematically applying the saturation shake-flask method and adhering to good laboratory practices, scientists can generate the reliable data needed to optimize synthesis protocols, avoid costly failures due to precipitation, and accelerate their research and development efforts.

References

- 1. benchchem.com [benchchem.com]

- 2. chempep.com [chempep.com]

- 3. researchgate.net [researchgate.net]

- 4. noveltyjournals.com [noveltyjournals.com]

- 5. connectsci.au [connectsci.au]

- 6. biosynce.com [biosynce.com]

- 8. researchgate.net [researchgate.net]

- 9. WO2019241586A1 - Solvent system for solid phase peptide synthesis - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Solubility Test | AxisPharm [axispharm.com]

- 12. Quinoline - Wikipedia [en.wikipedia.org]

- 13. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]

- 18. pharmaguru.co [pharmaguru.co]

The Quinolyl Moiety in Amino Acids: A Technical Guide to its Fluorescent Properties and Applications

Introduction: The Quinoline Ring as a Versatile Fluorophore in Biological Chemistry

The incorporation of environmentally sensitive fluorophores into biological macromolecules is a cornerstone of modern biochemical and biophysical research. Among the diverse array of fluorescent probes, those containing the quinoline moiety have garnered significant attention.[1][2] Quinoline, a bicyclic aromatic heterocycle, possesses intrinsic fluorescence properties that are highly tunable and sensitive to the local microenvironment.[3][4] When incorporated as a side chain of an amino acid, the quinolyl moiety becomes a powerful tool for elucidating protein structure, function, and dynamics, as well as for developing novel diagnostic and therapeutic agents.[5][6][7]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the fluorescent properties of the quinolyl moiety in amino acids. We will delve into the synthesis of these unique biomolecules, explore their photophysical characteristics, and provide detailed protocols for their application in various experimental settings. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical utility.

I. The Foundation: Synthesis of Quinolyl Amino Acids

The versatility of quinolyl amino acids begins with their synthesis. The specific isomer of the quinolyl moiety (e.g., attached at the 2-, 3-, or 8-position of the quinoline ring) and the stereochemistry of the amino acid are critical determinants of the final compound's properties and applications.[5][8][9]

A. General Synthetic Strategies

The synthesis of quinolyl-alanines typically involves the condensation of a substituted quinoline derivative with a protected alanine precursor. A common and effective method is the acetamidomalonate synthesis.[8] This approach allows for the construction of the amino acid backbone while introducing the quinolyl moiety.

Another key aspect of synthesizing quinolyl amino acids for use in peptide synthesis is the protection of the α-amino group, most commonly with the fluorenylmethoxycarbonyl (Fmoc) group.[5][10] This allows for their direct use in standard solid-phase peptide synthesis (SPPS) protocols.[11][12]

B. Experimental Protocol: Synthesis of β-(3-Quinolyl)-α-alanine

This protocol provides an example of the synthesis of β-(3-Quinolyl)-α-alanine, a valuable unnatural amino acid.[8]

Step 1: Condensation

-

In a round-bottom flask, dissolve diethyl acetamidomalonate in anhydrous N,N-dimethylformamide (DMF).

-

Add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 2-chloro-3-chloromethylquinoline in anhydrous DMF dropwise.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product, diethyl 2-acetylamino-2-(2-chloro-3-quinolinylmethyl)-propanedioate, by column chromatography.[8]

Step 2: Reductive Dehalogenation

-

Dissolve the purified product from Step 1 in ethanol.

-

Add ammonium formate and palladium on activated charcoal (10% Pd/C).

-

Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain diethyl 2-acetamido-2-(3-quinolinylmethyl)-malonate.[8]

Step 3: Hydrolysis and Decarboxylation

-

Treat the product from Step 2 with 25% hydrochloric acid (HCl).

-

Reflux the mixture for 6-8 hours.

-

Remove the excess HCl under vacuum.

-

Dissolve the resulting hydrochloride salt in water and cool in an ice bath.

-

Neutralize the solution with ammonium hydroxide to precipitate the free amino acid, β-(3-quinolyl)-α-alanine.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.[8]

II. Unveiling the Glow: Photophysical Properties of Quinolyl Amino Acids

The utility of quinolyl amino acids as fluorescent probes is rooted in their distinct photophysical properties. These properties are highly dependent on the substitution pattern of the quinoline ring, the nature of the solvent, and interactions with the local environment.[3][4]

A. Absorption and Emission Spectra

Quinolyl amino acids typically exhibit absorption maxima in the near-UV region, with emission maxima in the blue-to-green region of the visible spectrum.[13][14] The specific wavelengths of absorption and emission are influenced by the position of the amino acid linkage and the presence of other substituents on the quinoline ring. For instance, electron-donating groups can lead to a red-shift in both absorption and emission spectra.[3]

B. Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (ΦF), a measure of the efficiency of fluorescence, and the fluorescence lifetime (τ), the average time the molecule spends in the excited state, are critical parameters for any fluorophore. The quantum yields of quinoline derivatives can vary significantly, from being weakly fluorescent to exhibiting high brightness, depending on their structure and environment.[3][15] For example, protonation of the quinoline nitrogen can lead to a significant enhancement of fluorescence intensity.[15]

C. Solvatochromism: A Window into the Microenvironment

A key feature of many quinoline-based fluorophores is their solvatochromism, the change in their absorption and emission spectra with the polarity of the solvent.[1][2][16][17][18] This property arises from changes in the dipole moment of the fluorophore upon excitation. In polar solvents, the excited state is stabilized, leading to a red-shift in the emission spectrum. This sensitivity to solvent polarity makes quinolyl amino acids excellent probes of their local environment within a protein, providing insights into the hydrophobicity of binding sites and conformational changes.[16]

D. Data Presentation: Photophysical Properties of Selected Quinolyl Derivatives

The following table summarizes key photophysical data for a selection of quinoline derivatives to provide a comparative overview. It is important to note that these values can be influenced by the specific experimental conditions.

| Compound Class | Substituents | Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (ΦF) | Reference |

| Amino-quinoline derivative | 7-amino, 8-aryl | Non-polar solvent | - | - | High | [16] |

| Amino-quinoline derivative | 7-amino, 8-aryl | Polar solvent | - | - | Low (<0.01) | [16] |

| 8-Hydroxyquinoline derivative | Various | Acetonitrile | 310-360 | 480-550 | 0.02-0.15 | [13] |

| Trifluoromethylated quinoline-phenol Schiff bases | Various | Chloroform | 350-380 | 410-460 | 0.12-0.85 | [3] |

| Trifluoromethylated quinoline-phenol Schiff bases | Various | DMSO | 360-400 | 480-530 | 0.05-0.30 | [3] |

| Isoquinoline (protonated) | - | Dichloromethane | ~320 | ~350 | up to 0.27 | [15] |

III. Experimental Workflows: Harnessing the Power of Quinolyl Amino Acids

The successful application of quinolyl amino acids in research and drug development relies on robust experimental protocols. This section provides detailed methodologies for fluorescence spectroscopy and the incorporation of these unnatural amino acids into peptides.

A. Experimental Protocol: Fluorescence Spectroscopy of Quinolyl Amino Acids

This protocol outlines the general procedure for measuring the fluorescence properties of a quinolyl amino acid.

1. Sample Preparation:

-

Prepare a stock solution of the quinolyl amino acid in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 1-10 mM.

-

For measurements, dilute the stock solution in the desired buffer or solvent to a final concentration that gives an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

2. Instrumentation and Measurement:

-

Use a calibrated spectrofluorometer.

-

Record the absorption spectrum using a UV-Vis spectrophotometer to determine the optimal excitation wavelength (λex), which is typically the wavelength of maximum absorption.

-

Record the emission spectrum by exciting the sample at λex and scanning a range of emission wavelengths.

-

To determine the relative fluorescence quantum yield, use a well-characterized standard with a known quantum yield that absorbs at a similar wavelength.[19][20][21][22] The quantum yield of the sample (Φs) can be calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2) where Φr is the quantum yield of the reference, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and reference, respectively.

3. Data Analysis:

-

Correct the emission spectra for instrument-specific variations in detection efficiency.

-

Analyze the solvatochromic shifts by plotting the emission maximum as a function of the solvent polarity parameter (e.g., the Lippert-Mataga plot).[23]

B. Experimental Protocol: Incorporation of Quinolyl Amino Acids into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the incorporation of an Fmoc-protected quinolyl amino acid into a peptide sequence using manual SPPS.[10][11][12][24]

1. Resin Preparation:

-

Swell the appropriate resin (e.g., Rink amide resin for a C-terminal amide) in DMF in a reaction vessel.[10]

2. Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the resin-bound amino acid.[11]

-

Wash the resin thoroughly with DMF to remove excess piperidine.

3. Amino Acid Coupling:

-

In a separate vial, activate the Fmoc-quinolyl amino acid (3-5 equivalents relative to the resin loading) with a coupling reagent such as HBTU or HATU in the presence of a base like diisopropylethylamine (DIPEA) in DMF.[24]

-

Add the activated amino acid solution to the deprotected resin and agitate the mixture for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test such as the Kaiser test to ensure completion.[24]

4. Repetitive Cycles:

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

5. Cleavage and Deprotection:

-

After the final amino acid has been coupled, remove the N-terminal Fmoc group.

-

Treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (TIS)) to cleave the peptide from the resin and remove the side-chain protecting groups.[11]

6. Peptide Precipitation and Purification:

-

Precipitate the crude peptide from the cleavage cocktail by adding cold diethyl ether.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

IV. Visualizing the Concepts: Diagrams and Pathways

To further clarify the principles and workflows discussed, the following diagrams are provided.

A. General Structure of a Quinolyl Amino Acid

References

- 1. A Guide to Making Your Own Fluorescent Bioconjugate | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. peptide.com [peptide.com]

- 3. beilstein-archives.org [beilstein-archives.org]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Hydroxyquinoline-Based Unnatural Amino Acid for the Design of Novel Artificial Metalloenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sjofsciences.com [sjofsciences.com]

- 9. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.uci.edu [chem.uci.edu]

- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 12. bachem.com [bachem.com]

- 13. researchgate.net [researchgate.net]

- 14. Theoretical and Experimental Investigations of Large Stokes Shift Fluorophores Based on a Quinoline Scaffold [ouci.dntb.gov.ua]

- 15. benchchem.com [benchchem.com]

- 16. Quinoline-substituted excited-state intramolecular proton transfer fluorophores as stimuli-sensitive dual-state fluorophores - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00639B [pubs.rsc.org]

- 17. benchchem.com [benchchem.com]

- 18. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 20. researchgate.net [researchgate.net]

- 21. chem.uci.edu [chem.uci.edu]

- 22. Fluorescence quantum yield measurements of fluorescent proteins: a laboratory experiment for a biochemistry or molecular biophysics laboratory course - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. peptide.com [peptide.com]

The Quinoline Moiety: A Privileged Scaffold for Enhancing Peptide Bioactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The incorporation of heterocyclic scaffolds into peptide structures represents a powerful strategy in modern medicinal chemistry to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. Among these, the quinoline ring system has emerged as a "privileged structure," consistently imparting favorable biological properties to a wide array of molecules.[1][2][3] This in-depth technical guide provides a comprehensive exploration of the multifaceted role of the quinolyl group in modulating and enhancing peptide bioactivity. We will delve into the physicochemical and conformational effects of quinoline incorporation, detail synthetic methodologies and bioactivity assessment protocols, and present case studies that underscore the successful application of this strategy in drug discovery. This guide is intended to serve as a valuable resource for researchers and drug development professionals seeking to leverage the unique attributes of the quinoline scaffold in the design of next-generation peptide-based therapeutics.

The Quinoline Scaffold: A Foundation of Versatile Bioactivity

The quinoline moiety, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry.[4] Its prevalence in numerous natural products and FDA-approved drugs is a testament to its remarkable ability to interact with a diverse range of biological targets.[4][5] The unique electronic and structural features of the quinoline ring system contribute to its "privileged" status, allowing it to serve as a versatile scaffold for the development of potent and selective therapeutic agents.[1][2][3]

The inherent bioactivity of the quinoline core spans a wide spectrum, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[6][7] This intrinsic activity, coupled with the synthetic tractability of the quinoline ring, makes it an attractive component for incorporation into peptide-based drug candidates. By strategically introducing a quinolyl group, researchers can not only bestow novel biological activities upon a peptide but also fine-tune its physicochemical and pharmacokinetic profiles.

Physicochemical and Conformational Impact of the Quinolyl Group on Peptides

The introduction of a quinolyl group into a peptide backbone or as a side-chain modification can profoundly influence its fundamental properties, ultimately dictating its biological behavior. These effects can be broadly categorized into physicochemical and conformational changes.

Modulation of Physicochemical Properties

The planar and aromatic nature of the quinoline ring significantly impacts the lipophilicity of the modified peptide.[8][9] This alteration in lipophilicity can have a cascading effect on several key ADME (Absorption, Distribution, Metabolism, and Excretion) properties:

-

Membrane Permeability: Increased lipophilicity can enhance the ability of a peptide to traverse cellular membranes, a critical step for reaching intracellular targets.[10]

-

Solubility: While increased lipophilicity can sometimes lead to decreased aqueous solubility, careful placement and substitution on the quinoline ring can balance these properties.

-

Plasma Protein Binding: The hydrophobic character of the quinolyl group can promote binding to plasma proteins, which can, in turn, extend the in-vivo half-life of the peptide.[10]

Imparting Conformational Rigidity and Stability

Perhaps one of the most significant contributions of the quinolyl group to peptide bioactivity is its ability to induce conformational constraint.[2] Peptides are often highly flexible molecules, which can be entropically unfavorable for binding to their biological targets. The rigid, planar structure of the quinoline ring can act as a "conformational lock," pre-organizing the peptide into a bioactive conformation and reducing the entropic penalty upon binding.[2] This can lead to a substantial increase in binding affinity and selectivity.

Furthermore, the introduction of a quinolyl group can lead to the formation of stable atropisomers, which are stereoisomers arising from restricted rotation around a single bond.[2] This creates well-defined three-dimensional structures that can enhance receptor selectivity.[2] The stabilization of specific secondary structures, such as β-turns or helical motifs, by the quinolyl group can also protect the peptide from proteolytic degradation, thereby increasing its metabolic stability.[11][12]

Strategic Incorporation of the Quinolyl Group: Synthesis and Methodologies

The successful integration of a quinolyl group into a peptide requires robust and versatile synthetic strategies. Solid-phase peptide synthesis (SPPS) is the most widely employed method for this purpose, offering high efficiency and the ability to generate peptide libraries for structure-activity relationship (SAR) studies.[1][13]

Solid-Phase Synthesis of Quinolyl-Peptides

The incorporation of quinoline-containing amino acids into a growing peptide chain on a solid support is a key technique. This can be achieved through the synthesis of Fmoc-protected quinolyl amino acid building blocks, which can then be used in standard SPPS protocols.

Experimental Protocol: Solid-Phase Synthesis of a Quinoline-Containing Peptide

Objective: To synthesize a model peptide incorporating a quinoline-alanine derivative using Fmoc/tBu-based solid-phase chemistry.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-protected amino acids (including the custom-synthesized Fmoc-quinoline-alanine)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: TFA (Trifluoroacetic acid)/TIS (Triisopropylsilane)/H₂O (95:2.5:2.5)

Methodology:

-

Resin Swelling and Preparation:

-

Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Rationale: Proper swelling of the resin is crucial to ensure accessibility of the reactive sites for efficient coupling.

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin.

-

Wash the resin thoroughly with DMF and DCM.

-

Rationale: Complete removal of the Fmoc group is essential for the subsequent coupling reaction to proceed to completion.

-

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-protected amino acid (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in the presence of DIPEA (6 equivalents) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

-

Rationale: In-situ activation of the carboxylic acid of the amino acid is necessary to form a reactive species that will readily couple with the free amine on the resin. The Kaiser test provides a qualitative assessment of the presence of free primary amines.

-

-

Iterative Cycles:

-

Repeat steps 2 and 3 for each amino acid in the peptide sequence, including the Fmoc-quinoline-alanine.

-

-

Final Deprotection:

-

After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-